

Application Notes: Methyl Indole-5-carboxylate Derivatives as Potent Anticancer Agents

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Compound of Interest

Compound Name: Methyl indole-5-carboxylate

Cat. No.: B555148

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Introduction

Methyl indole-5-carboxylate and its derivatives have emerged as a promising class of heterocyclic compounds in oncology research. The indole scaffold is a well-recognized "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with diverse biological activities.[1] Derivatives of **methyl indole-5-carboxylate** have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival, including protein kinases and histone deacetylases (HDACs).[2][3][4]

Mechanism of Action

The anticancer effects of **methyl indole-5-carboxylate** derivatives are often attributed to their ability to modulate multiple cellular pathways:

- **Kinase Inhibition:** A primary mechanism of action for many indole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, differentiation, and apoptosis.[3][5] Specific kinases targeted by indole derivatives include PIM, CDK, TK, AKT, SRC, PI3K, PKD, and GSK.[6][3] By blocking the activity of these kinases, these compounds can effectively halt the uncontrolled proliferation of cancer cells. Some derivatives have been specifically designed to target receptor tyrosine kinases like EGFR and VEGFR-2, which are pivotal in tumor angiogenesis and metastasis.[7]

- HDAC Inhibition: **Methyl indole-5-carboxylate** has been identified as an HDAC inhibitor.[2] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
- Tubulin Polymerization Inhibition: Certain indole derivatives act as anti-tubulin agents, disrupting the dynamics of microtubule formation.[8] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.
- Induction of Apoptosis: Many **methyl indole-5-carboxylate** derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[9]
- Generation of Reactive Oxygen Species (ROS): Some indole derivatives can induce cancer cell death by increasing the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[5]

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have provided valuable insights for the rational design of more potent **methyl indole-5-carboxylate** derivatives. Key findings include:

- Substitutions at the N-1 and C-3 positions of the indole ring can significantly influence the anticancer activity.[8]
- The nature and position of substituents on the indole core can determine the specific kinase inhibitory profile and overall cytotoxicity.[8]
- For instance, methyl substitution at the N-1 position has been shown to enhance the anticancer activity of some indole derivatives significantly.[8]

Quantitative Data: Anticancer Activity of Indole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected indole derivatives against various human cancer cell lines.

Compound	Cancer Cell Line	IC50 (μM)	Reference
Compound 5	HT-29 (Colon Adenocarcinoma)	1.4	
HL-60 (Promyelocytic Leukemia)	1.7	[6]	
In-9 (Indole-6-formyl conjugate)	K562 (Chronic Myeloid Leukemia)	0.100 ± 0.008	[6]
K562/VCR (Resistant Leukemia)	0.227 ± 0.011	[6]	
Compound 12 (Chalcone-indole derivative)	Various Cancer Cell Lines	0.22 - 1.80	[8]
Quinoline-indole derivative 13	Various Cancer Cell Lines	0.002 - 0.011	[8]
Compound 5d (Ester derivative)	MCF-7 (Breast Cancer)	4.7	[10]
Compound 7j (MMB-Indole conjugate)	M9-ENL1 AML (Leukemia)	0.72	[11]
Compound 4a (Hydrazine-1-carbothioamide derivative)	HepG2, HCT-116, A549	Potent	[7]
Compound 6c (Oxadiazole derivative)	HepG2, HCT-116, A549	Potent	[7]
Compound 5 (Indolyl-hydrazone)	MCF-7 (Breast Cancer)	2.73 ± 0.14	[12]
Compound 8 (Indolyl-hydrazone)	MCF-7 (Breast Cancer)	4.38 ± 0.23	[12]

Compound 12 (Indolyl-hydrazone)	MCF-7 (Breast Cancer)	7.03 ± 0.37	[12]
SK228	A549 (Lung Cancer)	3.4	
H1299 (Lung Cancer)	0.3	[5]	
Compound 3b (Indole- sulfonylhydrazone)	MCF-7 (Breast Cancer)	4.0	[13]
Compound 3f (Indole- sulfonylhydrazone)	MDA-MB-231 (Breast Cancer)	4.7	[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **methyl indole-5-carboxylate** derivatives on cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF-7, A549, HCT-116)
- DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- **Methyl indole-5-carboxylate** derivatives (dissolved in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator

Procedure:

- Seed the cancer cells in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- After 24 hours, treat the cells with various concentrations of the **methyl indole-5-carboxylate** derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for another 48-72 hours.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by **methyl indole-5-carboxylate** derivatives.

Materials:

- Cancer cell lines
- **Methyl indole-5-carboxylate** derivatives
- Annexin V-FITC Apoptosis Detection Kit
- 6-well plates
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with the desired concentration of the compound for 24-48 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X binding buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

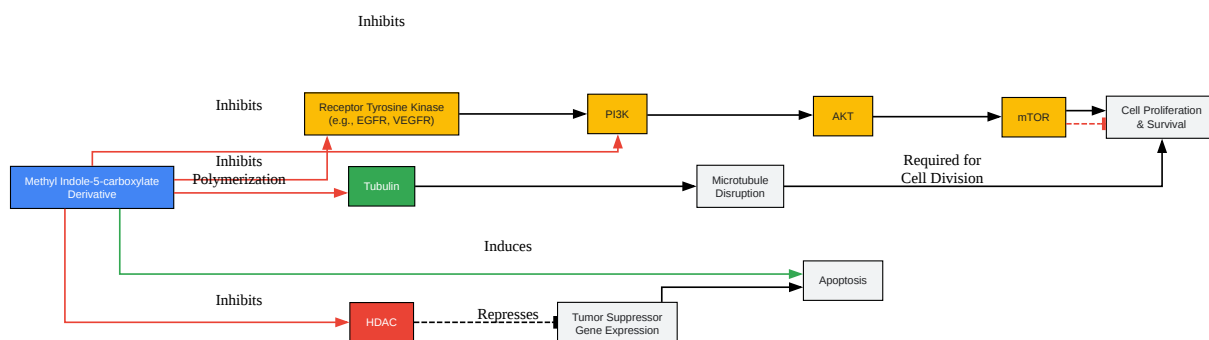
- Cancer cell lines
- **Methyl indole-5-carboxylate** derivatives
- Propidium Iodide (PI) staining solution (containing RNase A)
- Ethanol (70%)
- 6-well plates
- Flow cytometer

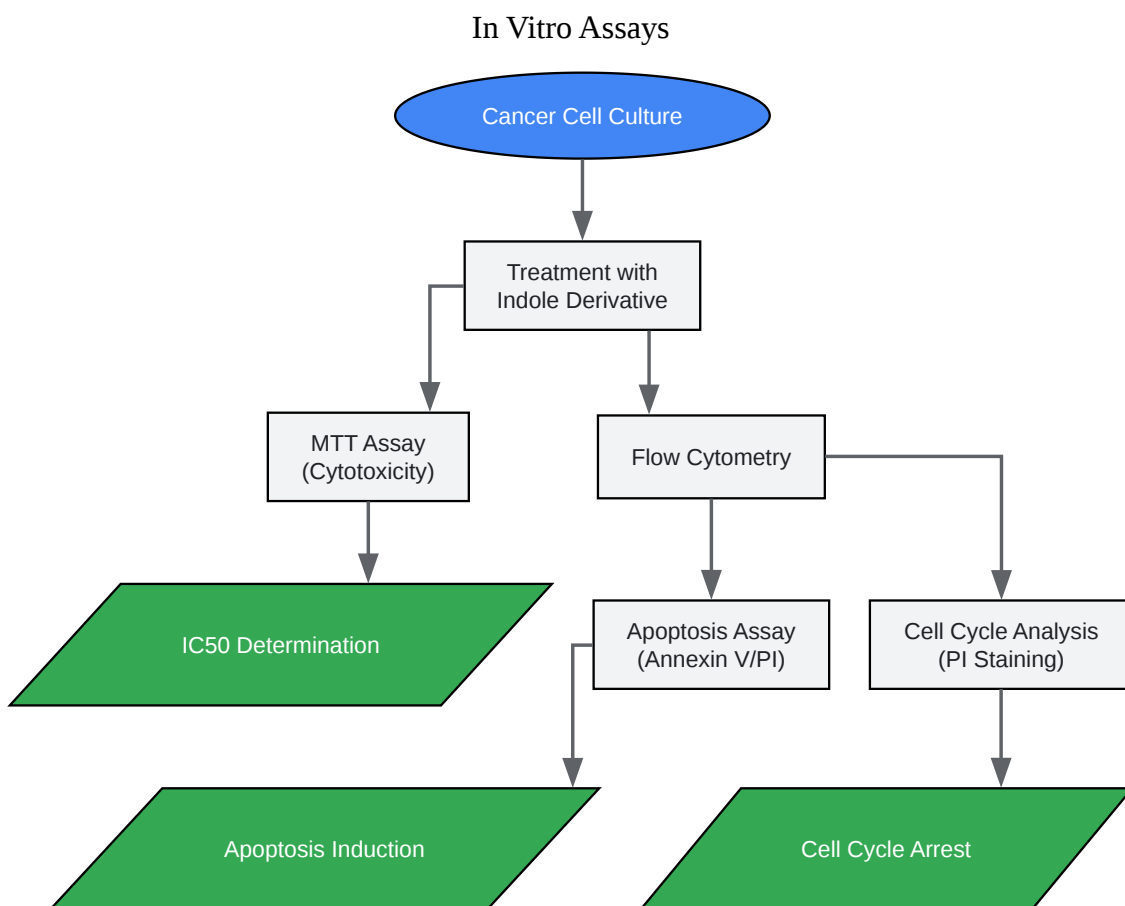
Procedure:

- Treat cells with the compound for 24 hours.
- Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.
- Wash the cells with PBS and resuspend in PI staining solution.

- Incubate for 30 minutes in the dark at room temperature.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations





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